3-Ethoxy-2,4-difluoro-5-methylphenylboronic acid
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Overview
Description
3-Ethoxy-2,4-difluoro-5-methylphenylboronic acid is an organoboron compound with the molecular formula C9H11BF2O3 and a molecular weight of 215.99 g/mol . This compound is characterized by the presence of an ethoxy group, two fluorine atoms, a methyl group, and a boronic acid moiety attached to a phenyl ring. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
The synthesis of 3-Ethoxy-2,4-difluoro-5-methylphenylboronic acid typically involves the reaction of 3-ethoxy-2,4-difluoro-5-methylphenyl bromide with a boronic acid derivative under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
3-Ethoxy-2,4-difluoro-5-methylphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Scientific Research Applications
3-Ethoxy-2,4-difluoro-5-methylphenylboronic acid is widely used in scientific research, particularly in the field of organic chemistry. Its applications include:
Synthesis of Pharmaceuticals: It is used as a building block in the synthesis of various pharmaceutical compounds.
Material Science: It is employed in the preparation of advanced materials, including polymers and electronic materials.
Biological Studies: The compound is used in the development of boron-containing drugs and as a tool in biochemical research.
Mechanism of Action
The mechanism of action of 3-Ethoxy-2,4-difluoro-5-methylphenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl or substituted alkene product. The boronic acid group plays a crucial role in facilitating the transmetalation step .
Comparison with Similar Compounds
3-Ethoxy-2,4-difluoro-5-methylphenylboronic acid can be compared with other boronic acids such as:
Phenylboronic Acid: Lacks the ethoxy, fluorine, and methyl substituents, making it less versatile in certain synthetic applications.
4-Fluorophenylboronic Acid: Contains a single fluorine atom and lacks the ethoxy and methyl groups, resulting in different reactivity and selectivity.
3-Methoxyphenylboronic Acid: Contains a methoxy group instead of an ethoxy group, leading to variations in electronic and steric properties.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct reactivity and applications in organic synthesis.
Properties
IUPAC Name |
(3-ethoxy-2,4-difluoro-5-methylphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BF2O3/c1-3-15-9-7(11)5(2)4-6(8(9)12)10(13)14/h4,13-14H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCHCBGEJXKDLL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1F)OCC)F)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BF2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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